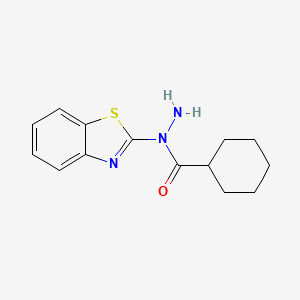![molecular formula C29H36N2O5 B14947065 1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane](/img/structure/B14947065.png)
1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane is a complex organic compound with a molecular formula of C29H36N2O5 This compound is characterized by its diazinane ring structure, which is substituted with methoxyphenyl and trimethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane typically involves the following steps:
Formation of the Diazinane Ring: The diazinane ring can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of a base catalyst and specific reaction conditions to ensure the formation of the desired ring structure.
Substitution with Methoxyphenyl Groups: The introduction of methoxyphenyl groups is achieved through nucleophilic substitution reactions. Common reagents for this step include methoxybenzyl halides and suitable nucleophiles.
Addition of Trimethoxyphenyl Group: The final step involves the addition of the trimethoxyphenyl group to the diazinane ring. This can be accomplished through electrophilic aromatic substitution reactions using trimethoxybenzene and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methoxybenzyl halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the diazinane ring structure may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 2,3-bis(4-methoxyphenyl)-1-methyl-1H-indole
- 1,3-BIS-(4-METHOXYPHENYL)UREA
Uniqueness
1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane is unique due to its specific substitution pattern and the presence of multiple methoxy groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C29H36N2O5 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
1,3-bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane |
InChI |
InChI=1S/C29H36N2O5/c1-32-23-11-7-21(8-12-23)19-30-17-6-18-31(20-22-9-13-24(33-2)14-10-22)29(30)25-15-16-26(34-3)28(36-5)27(25)35-4/h7-16,29H,6,17-20H2,1-5H3 |
Clave InChI |
CIXUUYQISVXTLF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCCN(C2C3=C(C(=C(C=C3)OC)OC)OC)CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14946983.png)
![3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14946989.png)
![4-(5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14947002.png)

![N-methyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14947005.png)

![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide](/img/structure/B14947011.png)
![3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14947019.png)
![3-(4-methylphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14947032.png)
![3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B14947041.png)
![(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(2-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B14947046.png)
![4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B14947061.png)
![Ethyl 3-({4-[(2-hydroxyethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)-3-(4-methylphenyl)propanoate](/img/structure/B14947072.png)
![N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide](/img/structure/B14947079.png)
